molecular formula C19H16Cl2N4OS B12711162 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3-chloro-4-methoxyphenyl)-1-((methylthio)methyl)- CAS No. 115764-99-3

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3-chloro-4-methoxyphenyl)-1-((methylthio)methyl)-

Cat. No.: B12711162
CAS No.: 115764-99-3
M. Wt: 419.3 g/mol
InChI Key: BBXXHKXXVFOSLK-UHFFFAOYSA-N
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Description

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3-chloro-4-methoxyphenyl)-1-((methylthio)methyl)- is a synthetic compound belonging to the triazolobenzodiazepine class. These compounds are known for their potential pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties. The unique structure of this compound combines elements of both triazole and benzodiazepine rings, which may contribute to its distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine derivatives typically involves the cyclization of appropriate precursors under specific conditions. For this compound, the synthesis might involve:

    Formation of the Triazole Ring: This can be achieved through the reaction of hydrazine derivatives with appropriate aldehydes or ketones.

    Formation of the Benzodiazepine Ring: This step often involves the cyclization of o-phenylenediamine derivatives with suitable electrophiles.

    Introduction of Substituents: The chloro and methoxy groups can be introduced through halogenation and methylation reactions, respectively.

Industrial Production Methods

Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or methoxy groups.

    Reduction: Reduction reactions can occur at the triazole or benzodiazepine rings.

    Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to partially or fully reduced triazole or benzodiazepine rings.

Scientific Research Applications

Chemistry

    Synthesis of Novel Derivatives: Researchers may use this compound as a starting material to synthesize new derivatives with potential pharmacological activities.

Biology

    Biological Activity Studies: The compound can be studied for its effects on various biological systems, including its interaction with neurotransmitter receptors.

Medicine

    Pharmacological Research:

Industry

    Chemical Intermediates: The compound may serve as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine derivatives typically involves interaction with the central nervous system. These compounds may bind to specific receptors, such as the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative or anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Alprazolam: A triazolobenzodiazepine used for its anxiolytic effects.

    Clonazepam: Another benzodiazepine with anticonvulsant properties.

Uniqueness

The unique combination of triazole and benzodiazepine rings, along with specific substituents such as chloro and methoxy groups, may confer distinct pharmacological properties to this compound, potentially making it more effective or selective in its action compared to other similar compounds.

Properties

CAS No.

115764-99-3

Molecular Formula

C19H16Cl2N4OS

Molecular Weight

419.3 g/mol

IUPAC Name

8-chloro-6-(3-chloro-4-methoxyphenyl)-1-(methylsulfanylmethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

InChI

InChI=1S/C19H16Cl2N4OS/c1-26-16-6-3-11(7-14(16)21)19-13-8-12(20)4-5-15(13)25-17(9-22-19)23-24-18(25)10-27-2/h3-8H,9-10H2,1-2H3

InChI Key

BBXXHKXXVFOSLK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Cl)CSC)Cl

Origin of Product

United States

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